molecular formula C8H9BrClNO2 B113297 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine CAS No. 928653-74-1

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Cat. No.: B113297
CAS No.: 928653-74-1
M. Wt: 266.52 g/mol
InChI Key: NXUPENSPQULNNP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a halogenated heterocyclic compound with the molecular formula C8H9BrClNO2 and a molecular weight of 266.52 g/mol It is characterized by the presence of bromine, chlorine, and dimethoxymethyl groups attached to a pyridine ring

Scientific Research Applications

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine has several scientific research applications, including:

Future Directions

The future directions for the use of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine are not specified in the search results. Given its use in research and development , it may have potential applications in the synthesis of new compounds or in the study of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-dimethoxymethyl-pyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent such as bromine or chlorine .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the dimethoxymethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is unique due to its specific combination of bromine, chlorine, and dimethoxymethyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

5-bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUPENSPQULNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC(=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640097
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-74-1
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928653-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloronicotinaldehyde (981 mg, 2.43 mmol), trimethylorthoformate (1.46 mL, 13.4 mmol) and p-toluenesulfonic acid monohydrate (42.3 mg, 0.222 mmol) in MeOH (18 mL) was refluxed for 16 hours. The mixture was diluted in CH2Cl2 and washed with 10% aqueous potassium carbonate and brine, dried over sodium sulfate, filtered and concentrated. The crude product was used in the next step without further purification.
Quantity
981 mg
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
42.3 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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